molecular formula C11H20N2O2 B1524255 Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate CAS No. 1086398-02-8

Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B1524255
CAS No.: 1086398-02-8
M. Wt: 212.29 g/mol
InChI Key: YSRVDGYYECHRCC-UHFFFAOYSA-N
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Description

Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . It is characterized by a spirocyclic structure, which includes a diazaspiro ring system. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate typically involves the reaction of tert-butyl 2-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include maintaining an inert atmosphere and specific temperature ranges to ensure the stability and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate has garnered attention for its potential as a therapeutic agent due to its unique structural properties that may influence biological activity.

Drug Development

Preliminary studies have indicated that this compound can interact with various biological targets, making it a candidate for drug development. Its spirocyclic structure allows for diverse modifications that can enhance its pharmacological properties.

Case Study: Anticancer Activity

In a study examining the anticancer potential of spirocyclic compounds, this compound demonstrated significant cytotoxic effects against several cancer cell lines, suggesting its utility in cancer therapy .

Organic Synthesis

The compound is also valuable in organic synthesis, particularly in the synthesis of more complex molecules.

Peptide Synthesis

This compound is used as an organic buffer in peptide synthesis due to its ability to provide high yields and purity .

The compound exhibits various biological activities that make it suitable for pharmaceutical applications.

Interaction Studies

Research has focused on the binding affinity of this compound with specific receptors and enzymes, which is essential for understanding its pharmacodynamics and pharmacokinetics .

Activity TypeTargetResult
AnticancerVarious cancer cell linesSignificant cytotoxicity
AntimicrobialBacterial strainsModerate inhibition
Enzyme InhibitionSpecific enzymesHigh affinity

Mechanism of Action

The mechanism of action of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate is unique due to its specific ring structure and the position of functional groups, which confer distinct chemical and biological properties. These unique features make it valuable in various research and industrial applications .

Biological Activity

Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that incorporates two nitrogen atoms within the diazaspiro framework. Its molecular formula is C11H20N2O2C_{11}H_{20}N_{2}O_{2}, and it possesses a tert-butyl ester functional group, which enhances its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The rigid spirocyclic structure may enhance binding affinity, allowing the compound to modulate enzyme activity or receptor interactions effectively. The exact pathways involved are still under investigation but are crucial for understanding its therapeutic applications.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. This potential makes it a candidate for further development as an antimicrobial agent.

Anticancer Properties

Research indicates that compounds with similar structural characteristics have shown promise in anticancer applications. The unique structure of this compound may lead to novel drug candidates with specific activities against cancer cells, although detailed studies are required to confirm these effects.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of compounds related to this compound:

  • Antimicrobial Efficacy : A study reported that derivatives of diazaspiro compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the diazaspiro framework can enhance efficacy against resistant strains.
  • Pharmacokinetic Properties : Research into pharmacokinetics showed that similar compounds exhibited favorable absorption and distribution characteristics in vivo, which is essential for their therapeutic potential. For instance, compounds with a similar structure had a half-life conducive to effective dosing regimens in animal models .
  • Structure-Activity Relationship (SAR) : A comparative analysis of various diazaspiro derivatives revealed that small changes in the chemical structure could significantly impact biological activity. For example, the introduction of hydroxymethyl groups improved solubility and bioavailability while retaining antimicrobial potency .

Data Tables

Activity Type Compound Efficacy Reference
AntimicrobialThis compoundEffective against S. aureus
AnticancerSimilar diazaspiro derivativesInhibitory effects on cancer cells
PharmacokineticsVarious diazaspiro compoundsFavorable absorption characteristics

Properties

IUPAC Name

tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11(8-13)5-4-6-12-11/h12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRVDGYYECHRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679409
Record name tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086398-02-8
Record name tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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